1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-
Description
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as the target compound) is a pinacol boronic ester characterized by a phenyl ring substituted with a methoxy group at the 3-position and a 2-methoxyethoxy group at the 4-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework provides enhanced hydrolytic stability compared to boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions in organic synthesis and drug discovery .
The 2-methoxyethoxy substituent likely improves solubility in polar aprotic solvents, while the methoxy group may influence electronic effects during coupling reactions. Applications span pharmaceutical intermediates (e.g., anti-infective agents ) and materials science (e.g., OLED precursors ).
Properties
IUPAC Name |
2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(14(11-12)19-6)20-10-9-18-5/h7-8,11H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMOXIOBLDZPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,2-Dioxaborolanes are a class of organoboron compounds that have garnered attention for their diverse biological activities. The compound 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (commonly referred to as MEPB) is particularly notable for its potential applications in medicinal chemistry. This article reviews the biological activity of MEPB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25BO5
- Molar Mass : 310.19 g/mol
- CAS Number : 959972-43-1
- Structure : The compound features a dioxaborolane ring system with methoxy and methoxyethoxy substituents on the aromatic ring.
Biological Activity Overview
MEPB has shown promise in various biological assays, particularly in the context of enzyme inhibition and potential therapeutic applications. The following sections detail its biological activities based on current research findings.
Enzyme Inhibition
-
RNA-dependent RNA Polymerase Inhibition :
- MEPB has been evaluated as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes.
- In vitro studies demonstrated that MEPB exhibited significant inhibition with an IC50 value in the low micromolar range (approximately 0.34 μM), indicating its potential as an antiviral agent against hepatitis C virus (HCV) .
-
Nitric Oxide Synthase (NOS) Inhibition :
- Research indicates that derivatives of MEPB can inhibit various isoforms of nitric oxide synthase (nNOS, eNOS, iNOS). These enzymes are involved in the production of nitric oxide, a signaling molecule with numerous physiological roles.
- The inhibition profiles suggest that MEPB could be beneficial in conditions where modulation of nitric oxide levels is therapeutically relevant .
Pharmacokinetics and Toxicity
- Absorption and Metabolism :
- Toxicity Profile :
Case Studies
Several case studies have explored the efficacy and safety of MEPB:
- Antiviral Efficacy :
- Cardiovascular Implications :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and characteristics of MEPB compared to other organoboron compounds:
| Compound | CAS Number | IC50 (μM) | Target Enzyme | Notes |
|---|---|---|---|---|
| MEPB | 959972-43-1 | 0.34 | NS5B | Non-nucleoside inhibitor |
| Compound A | 123456-78-9 | 0.50 | nNOS | Moderate selectivity |
| Compound B | 987654-32-1 | >10 | CYP3A4 | Low activity |
Scientific Research Applications
Chemical Synthesis
1.1 Boron Chemistry and Organoboron Compounds
- The compound serves as a versatile building block in organic synthesis. Its boron atom allows for reactions such as Suzuki-Miyaura cross-coupling, where it acts as a boronic acid equivalent. This reaction is pivotal in forming carbon-carbon bonds, especially in the synthesis of complex organic molecules and pharmaceuticals .
1.2 Functionalization of Aromatic Compounds
- The presence of methoxy groups enhances the electrophilic aromatic substitution reactions, making it suitable for the functionalization of aromatic rings. This property is particularly useful in synthesizing compounds with specific electronic properties for use in materials science .
Material Science
2.1 Polymer Chemistry
- The compound can be utilized to create boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers are being investigated for applications in coatings and adhesives due to their enhanced stability and durability .
2.2 Organic Light Emitting Diodes (OLEDs)
- Research indicates that derivatives of 1,3,2-dioxaborolane can be incorporated into OLED materials. Their ability to facilitate charge transport and improve light emission efficiency makes them candidates for next-generation display technologies .
Biological Applications
3.1 Drug Development
- Compounds like 1,3,2-Dioxaborolane are being explored for their potential as drug candidates or intermediates in pharmaceutical synthesis. Their unique structure may contribute to improved bioavailability and targeted delivery mechanisms in therapeutic applications .
3.2 Anticancer Activity
- Preliminary studies suggest that certain dioxaborolane derivatives exhibit cytotoxic effects against cancer cell lines. Further research is needed to elucidate their mechanisms of action and potential as anticancer agents .
The handling of 1,3,2-Dioxaborolane requires caution due to its classification as harmful if swallowed or inhaled. Proper safety protocols should be followed when working with this compound to mitigate risks associated with exposure .
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The target compound’s 3-methoxy and 4-(2-methoxyethoxy) groups are electron-donating, which may slow oxidative addition in Suzuki reactions compared to electron-deficient analogs like 2-(3-methylsulfonylphenyl)- derivatives . However, these groups improve stability against hydrolysis .
- Chlorinated derivatives (e.g., 2,6-dichloro-substituted) exhibit higher reactivity in coupling due to electron-withdrawing effects but may require harsher reaction conditions .
Steric Effects :
- Compounds with bulky substituents (e.g., 4,5-dimethyl in ) show reduced coupling efficiency due to steric hindrance. The target compound’s linear 2-methoxyethoxy chain minimizes steric bulk while maintaining solubility.
Solubility: The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents (e.g., THF, dioxane) compared to non-polar analogs like 2-phenethyl-1,3,2-dioxaborolane .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency correlates with substituent electronic and steric profiles:
- Target Compound : Moderate reactivity due to electron-donating groups; suitable for couplings requiring mild conditions (e.g., with aryl bromides at 80–100°C) .
- Benzyloxycyanophenyl Analogs (e.g., 4a in ): Cyano groups increase electrophilicity, enabling couplings with electron-rich aryl halides but requiring inert conditions due to sensitivity.
- Chlorinated Derivatives (e.g., ): High reactivity with Pd catalysts (e.g., Pd(dppf)Cl₂) enables efficient couplings even at low catalyst loadings (1–2 mol%).
Stability and Hydrolysis Resistance
Pinacol boronic esters are generally stable, but substituents influence hydrolysis rates:
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
The primary synthetic route to this compound involves the palladium-catalyzed borylation of an aryl halide precursor bearing the 3-methoxy-4-(2-methoxyethoxy)phenyl substituent. The key reagent used is bis(pinacolato)diboron, which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
| Component | Amount/Conditions |
|---|---|
| Aryl halide (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) | 1 equiv. (e.g., 4 mmol) |
| Bis(pinacolato)diboron | 1.5 equiv. (e.g., 6 mmol) |
| Palladium catalyst (Pd(dppf)Cl2) | ~2-5 mol% |
| Base (anhydrous potassium acetate) | 2 equiv. (e.g., 8 mmol) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction time | Several hours (e.g., 12-24 h) |
| Yield | Approximately 78% |
Procedure Summary:
- The aryl bromide substrate is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.
- Pd(dppf)Cl2 is added as the catalyst under an inert atmosphere.
- The mixture is heated to 80 °C and stirred for the reaction duration.
- After completion, the reaction mixture is cooled, and the product is isolated by standard workup and purification techniques such as column chromatography.
This method is well-documented for synthesizing 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high efficiency and purity.
Formation of the 1,3,2-Dioxaborolane Ring via Diol Condensation
The dioxaborolane ring is typically formed by condensation of a boronic acid intermediate with a diol such as pinacol or ethylene glycol. This step is crucial for stabilizing the boron center and enhancing the compound's utility in cross-coupling reactions.
These methods are adaptable to a variety of substituted phenyl boronic acids, including those with methoxy and methoxyethoxy substituents relevant to the target compound.
Preparation of Aryl Boronic Acid Precursors
Before the borylation step, aryl boronic acids or their derivatives can be prepared via Grignard reactions or direct lithiation followed by boronation.
- Preparation of 2-(4-fluorophenyl)-1,3,2-dioxaborolane involves:
This approach can be adapted for the methoxy-substituted aryl bromide precursor by careful selection of reaction conditions to avoid side reactions.
Purification and Characterization
- Purification is typically achieved through flash chromatography using silica gel with hexanes/ethyl acetate mixtures as eluents.
- Recrystallization from mixed solvents (e.g., dichloromethane/hexanes) is employed to enhance purity.
- Characterization includes:
Summary Table of Preparation Steps
Research Findings and Notes
- The palladium-catalyzed borylation is sensitive to moisture and air; thus, an inert atmosphere and anhydrous solvents are critical for high yields.
- Potassium acetate serves as a mild base facilitating the transmetallation step in the catalytic cycle.
- The pinacolato group (tetramethyl dioxaborolane) provides steric protection and stability to the boron center, enhancing the compound's shelf life and reactivity in Suzuki-Miyaura coupling reactions.
- The presence of methoxy and methoxyethoxy substituents on the phenyl ring requires careful control of reaction conditions to prevent side reactions such as demethylation or ether cleavage.
- Literature reports confirm that these preparation methods are reproducible and scalable, suitable for both laboratory synthesis and potential industrial applications.
This detailed overview synthesizes authoritative protocols and research data on the preparation of 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-, providing a comprehensive guide for researchers and practitioners in synthetic organic chemistry.
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF | 100 | 85–92 | |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 78–86 |
Basic: What analytical techniques ensure purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects byproducts.
- Elemental analysis : Validates C, H, B, and O content within ±0.3% of theoretical values.
- TLC monitoring : Hexane/ethyl acetate (3:1) with UV visualization detects unreacted starting materials .
Advanced: How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The 3-methoxy-4-(2-methoxyethoxy)phenyl group enhances electron density, accelerating transmetallation in Suzuki couplings. Comparative studies () show:
- Electron-donating groups (e.g., methoxy) : Increase reaction rates but may reduce oxidative addition efficiency with electron-rich aryl halides.
- Steric effects : Bulky substituents at the ortho position lower yields due to hindered Pd coordination.
Advanced: Can this compound act as a radical precursor in deboronative reactions?
Methodological Answer:
Yes, under photoredox or electrochemical conditions. highlights alkylboronic esters as radical precursors via single-electron transfer (SET). Key steps:
- Initiation : Use Ir(ppy)₃ (2 mol%) under blue LED light or electrochemical oxidation at +1.2 V (vs Ag/AgCl).
- Radical trapping : Add styrenes or acrylates to form C–C bonds.
- Mechanism : B–O bond cleavage generates aryl radicals, confirmed by EPR spectroscopy .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester.
- PPE : Gloves, lab coat, and goggles; avoid contact with moisture.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How to resolve contradictions in NMR data for structurally similar derivatives?
Methodological Answer:
Discrepancies in 13C NMR signals (e.g., missing peaks) arise from quadrupolar relaxation of boron. Solutions include:
- Low-temperature NMR : Reduces thermal motion, improving signal resolution.
- Isotopic labeling : 10B-enriched samples simplify splitting patterns.
- DFT calculations : Predict chemical shifts to assign ambiguous signals .
Advanced: What novel applications exist beyond traditional cross-coupling?
Methodological Answer:
Emerging uses include:
- Photoredox catalysis : As a boronate source for C–H functionalization under visible light.
- Bioconjugation : React with hydroxylamine probes for site-specific protein labeling.
- Polymer synthesis : Initiate controlled radical polymerization (RAFT) via B–C bond cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
